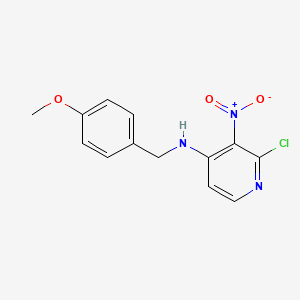

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

Vue d'ensemble

Description

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClN3O3, featuring a pyridine ring substituted with a chloro group, a methoxybenzyl moiety, and a nitro group. Its structure allows for various interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the compound's potent antiplasmodium activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated sub-micromolar activity in vitro, with acceptable cytotoxicity profiles against mammalian cell lines. The mechanism involves the inhibition of β-hematin formation, a critical process for the parasite's survival. The compound interacts with β-hematin through π–π stacking and hydrogen bonding, which disrupts heme polymerization, essential for detoxifying heme released during hemoglobin degradation .

Anticancer Activity

This compound has shown promising results in various cancer cell lines. For instance:

- Hepatocellular Carcinoma : The compound exhibited an IC50 value of 5.67 µM against the Huh7 cell line, indicating significant cytotoxic effects .

- Colon Cancer : In assays against HT-29 colon cancer cells, the compound demonstrated effective inhibition of cell proliferation, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to enzyme inhibition.

- Receptor Modulation : Studies suggest that modifications to the compound can enhance binding affinity to receptors involved in various signaling pathways, contributing to its anticancer properties .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | < 1 | Inhibition of β-hematin formation |

| Anticancer | Huh7 (Hepatocellular carcinoma) | 5.67 | Induction of apoptosis |

| Anticancer | HT-29 (Colon cancer) | Not specified | Cell cycle arrest |

Case Study 1: Antimalarial Efficacy

In a study examining various derivatives of nitropyridine compounds, this compound was identified as one of the most effective agents against Plasmodium falciparum. The study utilized fluorescent probes to track the localization and interaction of the compound within the parasite, confirming its role in disrupting heme detoxification pathways .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of this compound revealed its effectiveness in inhibiting growth in multiple cancer cell lines. The study indicated that the presence of the methoxy group significantly enhanced its binding affinity to target receptors involved in cell proliferation pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

- Enzyme Inhibitors: The nitropyridine moiety has been explored for developing inhibitors targeting various enzymes, which can be crucial in treating diseases like cancer and bacterial infections .

- Receptor Modulators: The unique structural features of this compound allow it to act as a modulator for different receptors, potentially leading to the development of new therapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical in understanding how modifications to the compound's structure affect its biological activity. For example, substituting different groups on the pyridine ring can significantly alter the compound's affinity for specific biological targets. This approach has been utilized to optimize the compound for better efficacy and reduced side effects .

Case Study 1: Development of Anticancer Agents

A study investigated various derivatives of this compound to evaluate their anticancer properties. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxic activity against cancer cell lines, demonstrating the compound's potential as a lead structure in anticancer drug development .

Case Study 2: Antibacterial Activity

Another research focused on synthesizing derivatives of this compound to assess their antibacterial properties. Several analogs exhibited significant activity against resistant bacterial strains, suggesting that modifications to the methoxy group could improve antimicrobial efficacy .

Propriétés

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-20-10-4-2-9(3-5-10)8-16-11-6-7-15-13(14)12(11)17(18)19/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSNJLNFYSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C(=NC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700148 | |

| Record name | 2-Chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881844-09-3 | |

| Record name | 2-Chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.